molecular formula C16H23N3O3S B2387011 1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1207040-24-1

1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No. B2387011
CAS RN: 1207040-24-1
M. Wt: 337.44
InChI Key: XPBBWBKNOSBEDA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a chemical compound with potential therapeutic effects. It belongs to the class of urea derivatives and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Radical Cyclizations and Polycyclic Imines Formation

Radical cyclization of cyclic ene sulfonamides, including compounds structurally related to 1-Cyclopropyl-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, leads to the formation of stable bicyclic and tricyclic aldimines and ketimines. These reactions yield fused and spirocyclic imines across various ring sizes, facilitated by the elimination process of an α-sulfonamidoyl radical, resulting in the generation of highly stable imines under mild conditions (Zhang et al., 2013).

Enantioselective Synthesis of Tetrahydroisoquinolines

A chiral sulfinamido urea catalyst is utilized in the Povarov reaction for synthesizing enantiomerically enriched, chiral tetrahydroisoquinolines. This method demonstrates the significance of [4+2] cycloadditions in creating complex organic frameworks that are pivotal in both natural and synthetic biologically active compounds, highlighting a creative approach to accessing tetrahydroisoquinoline products in a highly enantio-enriched form (Xu et al., 2014).

Synthesis of Tetrahydroquinazolinones

An innovative methodology for synthesizing variously substituted tetrahydroquinazolinones via Diels-Alder reactions showcases a unique pathway involving Michael addition and subsequent cyclization processes. This synthesis route emphasizes the versatile application of cyclopropyl intermediates in constructing complex quinazolinone frameworks, offering a base for further exploration in pharmaceutical and material sciences (Dalai et al., 2006).

Cascade Synthesis of Cyclopropane-Fused Tetrahydroquinolines

A novel and efficient method describes the cascade synthesis of cyclopropane-fused tetrahydroquinolines through a sequential [4+2]/[2+1] annulation reaction. This method stands out for its high efficiency, operational simplicity, and the ability to introduce significant molecular complexity without the need for transition metals, showcasing a strategic approach to constructing densely functionalized cyclic compounds (Wang et al., 2020).

Facile Synthesis of Pyrimidoquinoline Derivatives

A facile synthetic route for pyrimidoquinoline derivatives is highlighted, showcasing the reactivity of tetrahydroquinoline intermediates towards various reagents. This synthesis not only enriches the chemical diversity of quinoline derivatives but also sheds light on their potential biological activities, offering a foundation for developing new therapeutic agents (Elkholy & Morsy, 2006).

properties

IUPAC Name

1-cyclopropyl-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-2-9-23(21,22)19-8-7-12-3-4-15(10-13(12)11-19)18-16(20)17-14-5-6-14/h3-4,10,14H,2,5-9,11H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBBWBKNOSBEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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